Lipophilicity Modulation: XLogP3 and CNS Drug-Likeness Versus Des-Methoxy Analog
The 4-methoxy substituent in the target compound reduces computed lipophilicity (XLogP3 = -1.6) compared to the des-methoxy analog 1-(2-aminoethyl)pyrrolidin-2-one (XLogP3 = -1.1), a difference of ΔXLogP3 = -0.5 units [1][2]. This shift places the target compound further within the optimal CNS drug space (XLogP 1–3 is typical for oral CNS drugs, but lower values are often sought for enhanced solubility and reduced non-specific binding). The lower lipophilicity is consistent with the addition of the polar methoxy group, which increases the H-bond acceptor count from 2 to 3 and TPSA from 46.3 Ų to 55.6 Ų [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.6 (free base, CAS 2470435-96-0) |
| Comparator Or Baseline | 1-(2-Aminoethyl)pyrrolidin-2-one (CAS 24935-08-8): XLogP3 = -1.1 |
| Quantified Difference | ΔXLogP3 = -0.5 (target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021 release |
Why This Matters
For CNS-targeted programs, a 0.5-unit decrease in XLogP3 can significantly improve aqueous solubility and reduce off-target binding, directly influencing lead optimization decisions.
- [1] PubChem. 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one. Compound Summary CID 139512152. Computed Properties. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. 1-(2-Aminoethyl)pyrrolidin-2-one. Compound Summary CID 90660. Computed Properties. National Center for Biotechnology Information. Accessed 2026. View Source
